Cas no 1018340-71-0 (3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride)

3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a chloro-methyl-substituted phenoxy group and a reactive sulfonyl chloride moiety, making it valuable for introducing sulfonate functionalities into target molecules. The compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for sulfonamide and sulfonate ester formation. Its stability under controlled conditions and high reactivity with nucleophiles enhance its utility in multi-step synthetic routes. Proper handling is essential due to its moisture sensitivity and potential irritant properties. This reagent is favored for its consistent purity and reliable performance in complex transformations.
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride structure
1018340-71-0 structure
Product name:3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride
CAS No:1018340-71-0
MF:C10H12Cl2O3S
MW:283.171480178833
MDL:MFCD10023014
CID:5069791
PubChem ID:64198157

3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
    • 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride
    • MDL: MFCD10023014
    • Inchi: 1S/C10H12Cl2O3S/c1-8-7-9(3-4-10(8)11)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3
    • InChI Key: XKYPSLLVLRYMNK-UHFFFAOYSA-N
    • SMILES: ClS(CCCOC1C=CC(=C(C)C=1)Cl)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 300
  • XLogP3: 3.4
  • Topological Polar Surface Area: 51.8

3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-240321-0.25g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%
0.25g
$381.0 2024-06-19
Enamine
EN300-240321-5.0g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%
5.0g
$1199.0 2024-06-19
Enamine
EN300-240321-5g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0
5g
$1199.0 2023-09-15
Enamine
EN300-240321-1g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0
1g
$414.0 2023-09-15
Life Chemicals
F9995-2243-0.5g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%+
0.5g
$459.0 2023-09-05
Life Chemicals
F9995-2243-5g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%+
5g
$1452.0 2023-09-05
Life Chemicals
F9995-2243-10g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%+
10g
$2033.0 2023-09-05
Enamine
EN300-240321-0.05g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%
0.05g
$348.0 2024-06-19
Enamine
EN300-240321-1.0g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0 95%
1.0g
$414.0 2024-06-19
Enamine
EN300-240321-10g
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride
1018340-71-0
10g
$1778.0 2023-09-15

Additional information on 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride

Introduction to 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl Chloride (CAS No. 1018340-71-0)

3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1018340-71-0, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of a sulfonyl chloride group and a phenoxy-substituted propane backbone imparts distinct reactivity, making it a valuable intermediate in organic synthesis.

The structural motif of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride encompasses a chlorinated aromatic ring connected to a propyl chain via an oxygen atom, which is further functionalized with a sulfonyl chloride group. This configuration allows for diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in the development of novel pharmaceutical agents. The chloro substituent on the aromatic ring enhances electrophilicity, facilitating its participation in various synthetic pathways.

In recent years, the compound has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its reactivity to develop novel sulfonamide derivatives, which are known for their broad spectrum of biological activities. For instance, sulfonamides have been widely explored for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride moiety serves as a versatile handle for further functionalization, enabling the synthesis of complex molecular architectures.

One of the most compelling aspects of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is often employed as a therapeutic strategy. The compound's ability to undergo selective modifications allows chemists to design inhibitors that target specific protease families, such as matrix metalloproteinases (MMPs) and cathepsins. These enzymes are implicated in diseases like cancer, inflammation, and autoimmune disorders.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl chlorides as key intermediates in the development of kinase inhibitors. Kinases are enzymes that regulate cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride into synthetic routes, researchers have been able to generate potent kinase inhibitors with improved selectivity and efficacy. These findings underscore the compound's significance in modern drug discovery efforts.

The chemical properties of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride also make it a valuable tool in materials science. Specifically, its ability to undergo cross-coupling reactions has been exploited in the synthesis of advanced polymers and coatings. These materials exhibit enhanced durability and functionality, making them suitable for applications in electronics, aerospace, and automotive industries. The compound's versatility underscores its broad utility beyond traditional pharmaceutical applications.

In conclusion, 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride (CAS No. 1018340-71-0) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in the synthesis of bioactive molecules. The ongoing research into its applications in drug discovery and materials science highlights its enduring relevance and potential for future innovation.

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